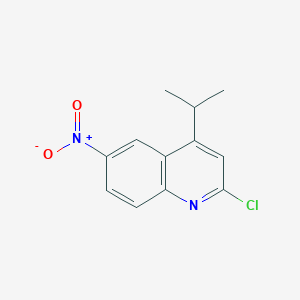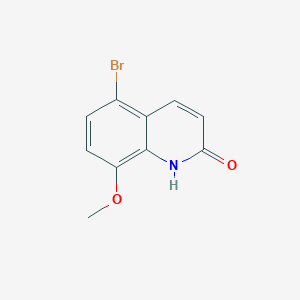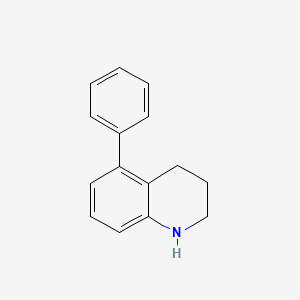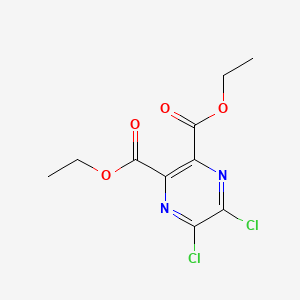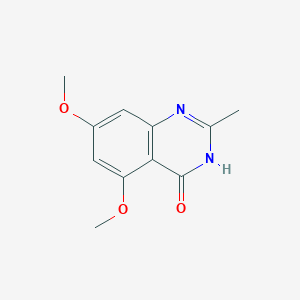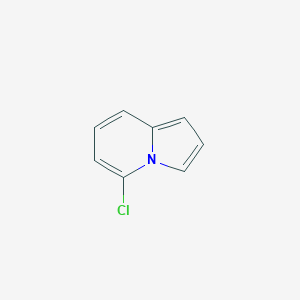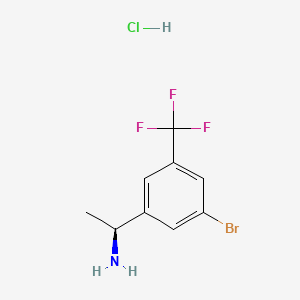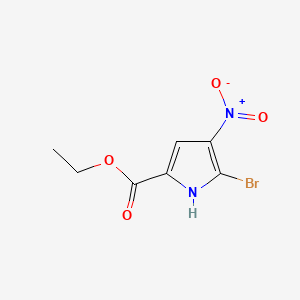
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O4 and a molecular weight of 263.05 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of bromine and nitro functional groups at the 5 and 4 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate typically involves the bromination and nitration of pyrrole derivatives. One common method includes the reaction of ethyl 1H-pyrrole-2-carboxylate with bromine and nitric acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent overreaction and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the pyrrole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Major Products
Substitution: Products include ethyl 5-azido-4-nitro-1H-pyrrole-2-carboxylate and ethyl 5-thiocyanato-4-nitro-1H-pyrrole-2-carboxylate.
Reduction: The major product is ethyl 5-bromo-4-amino-1H-pyrrole-2-carboxylate.
Oxidation: Various oxidized forms of the pyrrole ring are produced depending on the reaction conditions.
Scientific Research Applications
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-Bromo-5-nitro-1H-pyrrole-2-carboxylate
- Methyl 4-Bromo-5-nitro-1H-pyrrole-2-carboxylate
- 4-Bromo-5-nitro-1H-pyrrole-2-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H7BrN2O4 |
|---|---|
Molecular Weight |
263.05 g/mol |
IUPAC Name |
ethyl 5-bromo-4-nitro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O4/c1-2-14-7(11)4-3-5(10(12)13)6(8)9-4/h3,9H,2H2,1H3 |
InChI Key |
IVTMHEADIDKEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
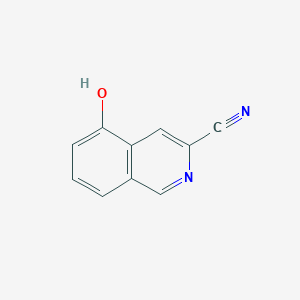
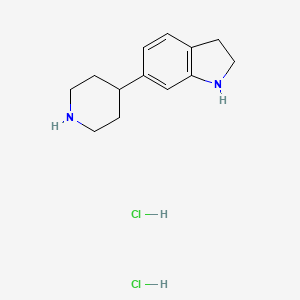
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
